6-Bromonaphthalene-2-carbonitrile

Übersicht

Beschreibung

6-Bromonaphthalene-2-carbonitrile is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related bromonaphthalene derivatives and their synthesis, which can provide insights into the properties and reactivity of this compound. These derivatives are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and bioactive polyphenols .

Synthesis Analysis

The synthesis of related compounds, such as 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, involves the treatment of 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a copper bromide catalyst and potassium carbonate in DMSO at elevated temperatures . Another synthesis route for a brominated phthalide derivative employs a combination of tandem Michael addition-Claisen condensation and copper bromide-mediated multi-step reactions . These methods suggest that the synthesis of this compound could potentially involve similar catalytic systems and reaction conditions.

Molecular Structure Analysis

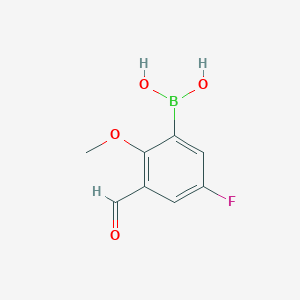

While the molecular structure of this compound is not explicitly analyzed in the provided papers, the structure of bromonaphthalene derivatives typically includes a bromine atom attached to a naphthalene ring, which can significantly influence the electronic properties of the molecule. The presence of the nitrile group (-CN) at the 2-position would likely contribute to the molecule's reactivity, making it a potential candidate for further functionalization .

Chemical Reactions Analysis

The papers describe reactions involving bromonaphthalene derivatives, such as the reaction of 2-bromo-1-naphthol with arylacetonitriles in the presence of a lithium amide, leading to rearranged carbonitriles . This indicates that bromonaphthalene compounds can participate in addition-rearrangement pathways, potentially forming complex structures. The reactivity of the bromine atom and the nitrile group in this compound would likely allow for similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of related compounds. Bromonaphthalenes are generally characterized by their stability and reactivity towards nucleophilic substitution due to the presence of the bromine atom. The nitrile group is polar and can engage in various chemical reactions, such as hydrolysis or reduction. The papers do not provide specific data on the physical properties such as melting point, boiling point, or solubility, but these could be expected to be influenced by the bromine and nitrile substituents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

6-Bromonaphthalene-2-carbonitrile and its derivatives play a crucial role in the synthesis of complex chemical structures. For instance, a three-step synthesis involving 8-halonaphthalene-1-carbonitriles led to the production of halo carbonitriles with distinct molecular disorders in their crystal structures. This highlights the compound's utility in creating structurally diverse chemical entities with potential applications in material science and crystallography (Noland, Srinivasarao, & Britton, 2011).

Biochemical Applications

This compound is instrumental in synthesizing biocompatible chromophores like DANPY derivatives, utilized for staining cellular targets. This synthesis underscores its significance in biochemistry and cellular biology, enabling the development of novel dyes for biological applications (Kingsbury et al., 2019).

Environmental and Chemical Safety

The compound's derivatives were also studied in the context of environmental safety, particularly concerning the formation of brominated dioxins during the pyrolysis of brominated hydrocarbons, a common flame retardant. Understanding these mechanisms is crucial for assessing environmental risks associated with the disposal and accidental burning of materials containing such compounds (Evans & Dellinger, 2003).

Pharmaceutical and Organic Synthesis

In pharmaceutical and organic chemistry, this compound is employed in various synthesis processes. For example, it's used in the Heck-type carbonylation for synthesizing (hetero)aromatic halides, indicating its potential in creating complex organic molecules for pharmaceutical applications (Babjak, Caletková, Ďurišová, & Gracza, 2014).

Eigenschaften

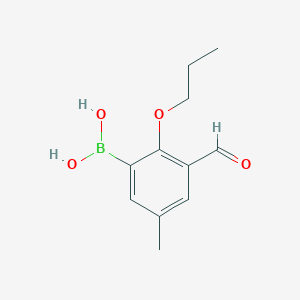

IUPAC Name |

6-bromonaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIXVAHSLRLVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562724 | |

| Record name | 6-Bromonaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91065-17-7 | |

| Record name | 6-Bromonaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.